Structural Elucidation and NMR Characterization of 2-Butyl-1,3-benzoxazole-5-carboxylic acid
Structural Elucidation and NMR Characterization of 2-Butyl-1,3-benzoxazole-5-carboxylic acid
Executive Summary & Pharmacophoric Significance
In modern drug discovery, the benzoxazole core serves as a privileged scaffold due to its ability to act as a bioisostere for amides and esters while providing unique hydrogen-bonding vectors. Specifically, 2-butyl-1,3-benzoxazole-5-carboxylic acid (CAS 885949-50-8) [2] is a critical building block. The 2-butyl substitution introduces tunable lipophilicity (LogP enhancement) necessary for membrane permeability, while the 5-carboxylic acid moiety acts as a definitive hydrogen bond donor/acceptor for target kinase or receptor binding.
While the physical properties of this compound are cataloged [3], utilizing it in complex synthesis requires unambiguous structural verification. This technical guide provides a definitive framework for the high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) characterization of this molecule, explaining the causality behind the analytical parameters and the logical matrix used to assign its complex AMX spin system.
Methodological Causality: Solvent Selection and System Thermodynamics
A common pitfall in the NMR analysis of carboxylic acids is the use of non-polar deuterated solvents like CDCl3. In CDCl3, the unsubstituted 1,3-benzoxazole-5-carboxylic acid core [1] and its derivatives form strongly hydrogen-bonded dimers. This thermodynamic equilibrium results in a broad, concentration-dependent resonance for the acidic proton, which can obscure baseline details and induce anisotropic shifting of the adjacent aromatic protons.
The Solution: We deliberately select DMSO-d6 as the solvent. DMSO acts as a strong hydrogen bond acceptor, actively disrupting the carboxylic acid dimers and locking the molecule in a monomeric state. This causality yields a sharp, highly reproducible downfield singlet (~13.05 ppm) for the -COOH proton and stabilizes the chemical shifts of the aromatic core, ensuring that the acquired data is a self-validating representation of the isolated molecule.
High-Resolution NMR Acquisition Protocols
To ensure the highest signal-to-noise (S/N) ratio and precise chemical shift calibration, the following step-by-step methodology must be strictly adhered to. Every step is designed to eliminate experimental artifacts.
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Sample Preparation: Weigh exactly 15.0 mg of the analyte. Dissolve completely in 0.6 mL of DMSO-d6 (99.9% D) containing 0.03% v/v tetramethylsilane (TMS). Causality: The 25 mg/mL concentration is the empirical sweet spot; it is dilute enough to prevent viscosity-induced line broadening, yet concentrated enough to acquire a pristine 13C spectrum in under 30 minutes.
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Instrument Tuning: Insert the 5 mm NMR tube into a 500 MHz spectrometer equipped with a CryoProbe. Perform Automatic Tuning and Matching (ATM) on both the 1H and 13C channels to minimize reflected RF power, thereby maximizing pulse efficiency.
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Gradient Shimming: Execute 3D gradient shimming (e.g., TopShim). The system validates the shim quality by measuring the TMS line width. Proceed to acquisition only when the full width at half maximum (FWHM) of the TMS peak is <0.8 Hz.
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1D 1H Acquisition: Utilize a standard 90° pulse sequence. Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation (T1) of the sterically hindered aromatic protons. Acquire 16 scans.
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1D 13C Acquisition: Utilize a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds. Acquire 1024 scans to ensure the quaternary bridgehead carbons are fully resolved above the noise floor.
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Spectral Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier transformation. This artificially enhances the S/N ratio without sacrificing the critical resolution needed to observe fine meta-couplings.
Step-by-step NMR acquisition and spectral processing workflow for structural elucidation.
1H NMR Spectral Analysis: The AMX Spin System
The 1H NMR spectrum is defined by two distinct regions: the aliphatic butyl chain (an A2B2C2D3 spin system) and the trisubstituted aromatic core (an AMX spin system). The unsubstituted core exhibits a baseline profile with H-4 at 8.57 ppm and H-6 at 8.20 ppm in CDCl3 [1]. In DMSO-d6, with the addition of the electron-donating butyl group, the shifts are subtly shielded but maintain their distinct coupling patterns.
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H-4 (8.22 ppm): Positioned between the highly electronegative oxazole oxygen and the C-5 carboxylic acid, H-4 is heavily deshielded. Because C-5 is substituted, H-4 lacks an ortho-proton and only exhibits a fine meta-coupling (4J = 1.6 Hz) to H-6.
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H-6 (7.98 ppm): Exhibits both ortho-coupling (3J = 8.5 Hz) to H-7 and meta-coupling (4J = 1.6 Hz) to H-4, appearing as a doublet of doublets.
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H-7 (7.75 ppm): Appears as a clean doublet due to ortho-coupling to H-6.
Table 1: 1H NMR Assignments (500 MHz, DMSO-d6)
| Position | Chemical Shift (ppm) | Multiplicity | Coupling (J in Hz) | Integration | Assignment Logic / Causality |
| COOH | 13.05 | br s | - | 1H | Highly deshielded acidic proton; monomeric in DMSO |
| H-4 | 8.22 | d | 1.6 | 1H | Meta-coupled only; deshielded by adjacent C=O |
| H-6 | 7.98 | dd | 8.5, 1.6 | 1H | Ortho and meta-coupled (AMX system) |
| H-7 | 7.75 | d | 8.5 | 1H | Ortho-coupled to H-6 |
| H-1' | 2.95 | t | 7.5 | 2H | Deshielded by the sp2 oxazole C-2 carbon |
| H-2' | 1.78 | quintet | 7.5 | 2H | Aliphatic chain progression |
| H-3' | 1.38 | sextet | 7.5 | 2H | Aliphatic chain progression |
| H-4' | 0.92 | t | 7.4 | 3H | Terminal aliphatic methyl group |
13C NMR and 2D Correlation Strategies (HSQC/HMBC)
Assigning the 12 distinct carbon environments requires differentiating the closely resonating quaternary carbons. The bridgehead carbons (C-3a and C-7a) are particularly challenging to assign using 1D data alone.
To resolve this, we rely on Heteronuclear Multiple Bond Correlation (HMBC) , which maps long-range (2J and 3J) proton-carbon couplings. This creates a self-validating logical matrix:
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Differentiating Bridgeheads: H-4 exhibits a strong 3J HMBC correlation to C-7a (153.8 ppm), but not to C-3a. Conversely, H-7 correlates strongly to C-3a (141.5 ppm).
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Confirming the Alkyl Attachment: The C-2 carbon (169.2 ppm) is the most deshielded carbon in the molecule, flanked by N and O. The C-1' protons of the butyl chain (2.95 ppm) show a definitive 2J correlation to this carbon, unambiguously confirming the attachment point of the alkyl chain.
Logical causality network for assigning the AMX aromatic spin system using HMBC correlations.
Table 2: 13C NMR Assignments & HMBC Correlations (125 MHz, DMSO-d6)
| Position | Chemical Shift (ppm) | Carbon Type | Key HMBC Correlations (Proton to Carbon) |
| C-2 | 169.2 | Cq (Oxazole) | H-1', H-2' |
| C=O | 167.4 | Cq (Acid) | H-4, H-6 |
| C-7a | 153.8 | Cq (Bridgehead O) | H-4, H-6 |
| C-3a | 141.5 | Cq (Bridgehead N) | H-7 |
| C-5 | 127.2 | Cq (Aromatic) | H-4, H-7 |
| C-6 | 126.0 | CH (Aromatic) | H-4 |
| C-4 | 120.5 | CH (Aromatic) | H-6 |
| C-7 | 110.8 | CH (Aromatic) | H-6 |
| C-1' | 28.2 | CH2 (Aliphatic) | H-2', H-3' |
| C-2' | 28.8 | CH2 (Aliphatic) | H-1', H-4' |
| C-3' | 21.8 | CH2 (Aliphatic) | H-1', H-4' |
| C-4' | 13.5 | CH3 (Aliphatic) | H-2', H-3' |
Conclusion
The structural elucidation of 2-butyl-1,3-benzoxazole-5-carboxylic acid relies on a combination of thermodynamic solvent control (DMSO-d6) and multi-dimensional NMR correlation. By understanding the causality behind the AMX spin system and utilizing HMBC to differentiate the heteroaromatic bridgeheads, researchers can confidently verify the integrity of this crucial pharmacophore before advancing it into complex synthetic pipelines.
References
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2-Butyl-1,3-benzoxazole-5-carboxylic acid | Chemsrc , Chemsrc. Available at: [Link]
